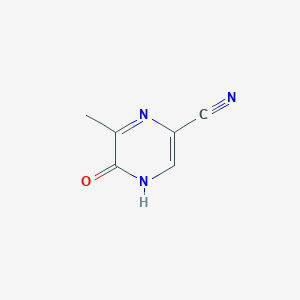
2(3H)-Benzoxazolone, 6-(1-hydroxy-2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . This compound belongs to the benzoxazole family, which is known for its diverse biological activities and applications in various fields.
準備方法
. The reaction conditions often include the use of anhydrous aluminum chloride as a catalyst and an inert solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
化学反応の分析
6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for treating infections and cancer.
作用機序
The mechanism of action of 6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .
類似化合物との比較
6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one can be compared with other benzoxazole derivatives, such as:
2-Benzoxazolone: Lacks the hydroxyphenylethyl group, resulting in different chemical and biological properties.
6-Methylbenzoxazol-2(3H)-one: Contains a methyl group instead of the hydroxyphenylethyl group, leading to variations in reactivity and biological activity.
6-(2-Hydroxyethyl)benzoxazol-2(3H)-one: Similar structure but with a hydroxyethyl group, which affects its solubility and interaction with biological targets.
The uniqueness of 6-(1-Hydroxy-2-phenylethyl)benzoxazol-2(3H)-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activities.
特性
CAS番号 |
54903-20-7 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC名 |
6-(1-hydroxy-2-phenylethyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H13NO3/c17-13(8-10-4-2-1-3-5-10)11-6-7-12-14(9-11)19-15(18)16-12/h1-7,9,13,17H,8H2,(H,16,18) |
InChIキー |
SSBIJZOALSHAIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC3=C(C=C2)NC(=O)O3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


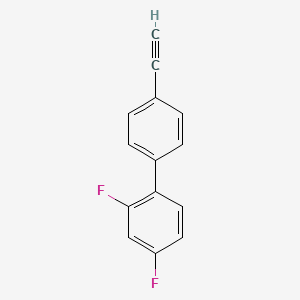
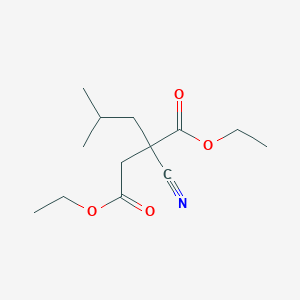
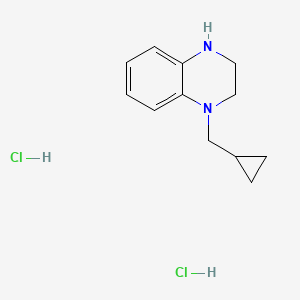
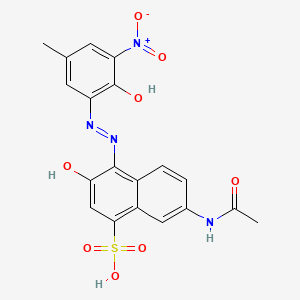
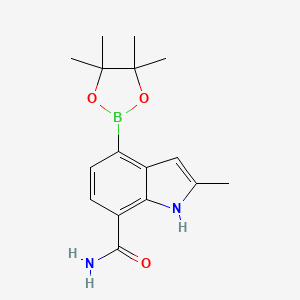
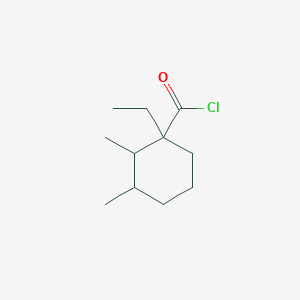
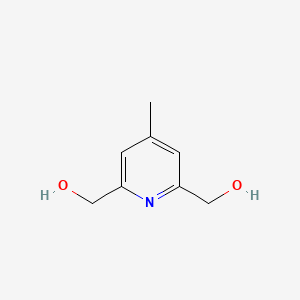
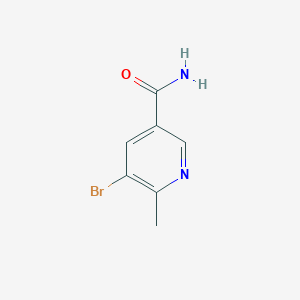


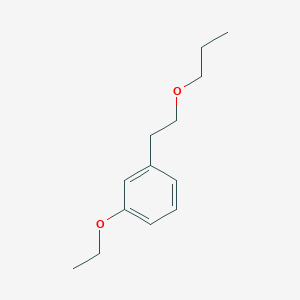
![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)
